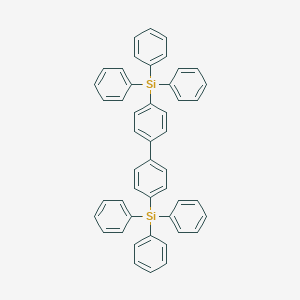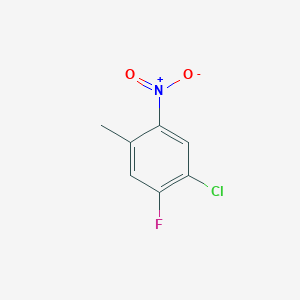
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including chlorination, nitration, and the introduction of various functional groups. For instance, paper describes a novel synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride derivative, which could be analogous to the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. The process includes diazotization, oxychlorination, and nitration steps, which are common in the synthesis of nitrobenzene derivatives.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives is significantly influenced by the substituents on the benzene ring. For example, paper confirms the structure of a dimethoxy-nitrobenzene derivative through X-ray crystallography. The presence of electron-withdrawing groups such as nitro (-NO2) and halogens (e.g., chlorine, fluorine) can affect the electron density and reactivity of the aromatic ring.
Chemical Reactions Analysis
Nitrobenzene derivatives undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. Paper discusses the use of a fluorination reagent for aromatic substrates, which could be relevant for the fluorination step in the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Paper explores nucleophilic substitution reactions with electron-withdrawing substituents, which could provide insights into the reactivity of the chloro and nitro groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, paper examines the structure-activity relationships of various substituted nitrobenzenes, which can help predict the behavior of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in biological systems or chemical reactions.
Wissenschaftliche Forschungsanwendungen
-
Synthesis and Crystal Structure
- Field: Chemistry
- Application: The compound 1-Chloro-2-methyl-4-nitrobenzene, also called 2-chloro-5-nitrotoluene, belongs to the family of chlorinated nitroaromatic compounds. These are important building blocks for the synthesis of diverse heterocycles and a number of industrial chemicals .
- Method: The title compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation .
- Results: The compound crystallizes in the monoclinic space group P 2 1 /n with unit cell dimensions a = 13.5698 (8), b = 3.7195 (3), c = 13.5967 (8) Å, ß = 91.703 (3) °, V = 685.96 (10) Å 3 .
-
Reduction in the Presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU)
- Field: Organic Chemistry
- Application: 2-Chloro-1-fluoro-4-nitrobenzene undergoes reduction in the presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) under microwave irradiation to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .
- Method: The reduction process is carried out under microwave irradiation .
- Results: The reduction yields a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .
-
Nucleophilic Aromatic Substitution
- Field: Organic Chemistry
- Application: A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
- Method: The reaction is carried out in ethanol solution at room temperature .
- Results: The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine .
-
Industrial Production of Azo and Sulfur Dyes, Drugs, and Pesticides
- Field: Industrial Chemistry
- Application: 1-chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes, drugs, and pesticides . It is found in industrial wastes and is a serious environmental pollutant .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
-
Reaction with Dinitrogen Pentoxide
- Field: Organic Chemistry
- Application: 1-chloro-2-nitrobenzene reacts with dinitrogen pentoxide in dichloromethane. This reaction is strongly catalysed by H-Faujasite-720 (zeolite) .
- Method: The reaction is carried out in dichloromethane .
- Results: The specific results or outcomes obtained are not provided in the source .
-
Production of Azo and Sulfur Dyes, Drugs, and Pesticides
- Field: Industrial Chemistry
- Application: 1-chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes, drugs, and pesticides . It is found in industrial wastes and is a serious environmental pollutant .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMBGOGKOKTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459039 | |
| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | |
CAS RN |
118664-99-6 | |
| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


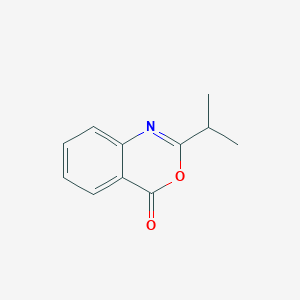
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
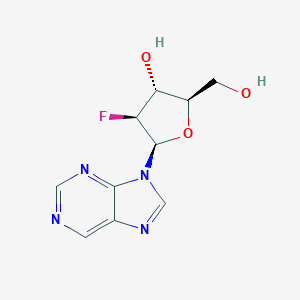
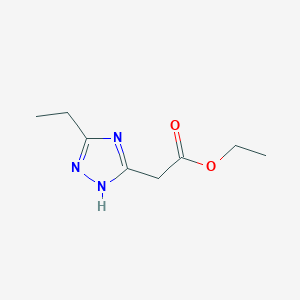

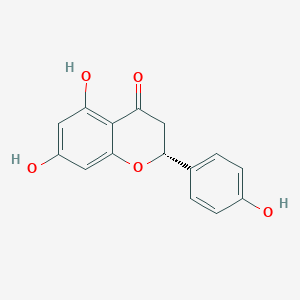
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
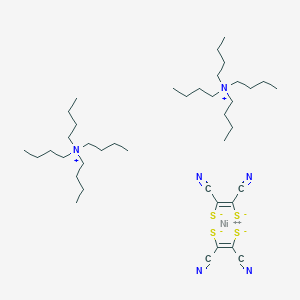
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)


